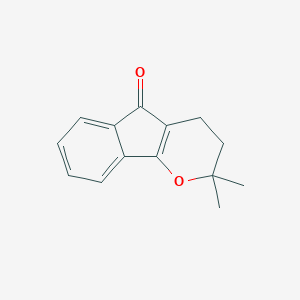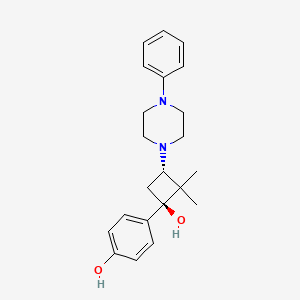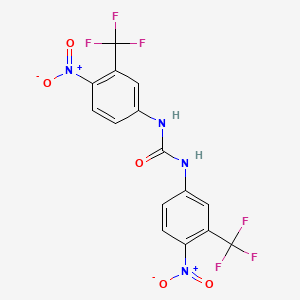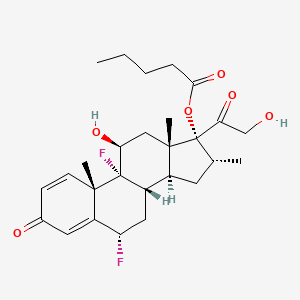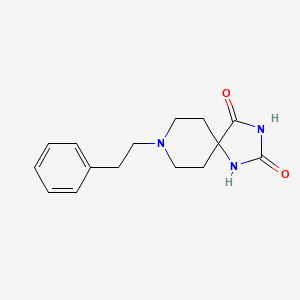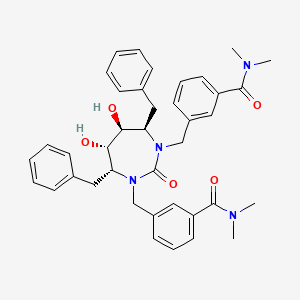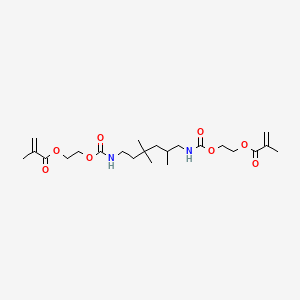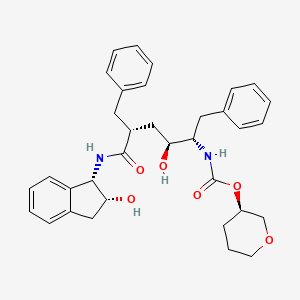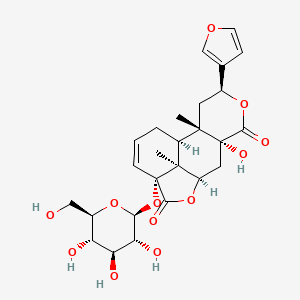
Dzz3zuu9JT
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butyl-3-(4-methylphenyl)-1-azabicyclo(2.2.2)oct-2-ene hydrochloride, also known by its identifier Dzz3zuu9JT, is a chemical compound with the molecular formula C18H25N.ClH. This compound is characterized by its unique bicyclic structure, which includes a butyl group and a methylphenyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-butyl-3-(4-methylphenyl)-1-azabicyclo(2.2.2)oct-2-ene hydrochloride typically involves the following steps:
Formation of the bicyclic core: This step involves the cyclization of appropriate precursors under controlled conditions to form the azabicyclo structure.
Introduction of the butyl group: The butyl group is introduced through a substitution reaction, often using butyl halides in the presence of a base.
Attachment of the methylphenyl group: The methylphenyl group is attached via a Friedel-Crafts alkylation reaction, using methylphenyl halides and a Lewis acid catalyst.
Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated control systems, and efficient purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Butyl-3-(4-methylphenyl)-1-azabicyclo(2.2.2)oct-2-ene hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace existing functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer double bonds or functional groups.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
Wissenschaftliche Forschungsanwendungen
2-Butyl-3-(4-methylphenyl)-1-azabicyclo(2.2.2)oct-2-ene hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Butyl-3-(4-chlorophenyl)-1-azabicyclo(2.2.2)oct-2-ene hydrochloride
- 2-Butyl-3-(4-fluorophenyl)-1-azabicyclo(2.2.2)oct-2-ene hydrochloride
Uniqueness
2-Butyl-3-(4-methylphenyl)-1-azabicyclo(2.2.2)oct-2-ene hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group on the phenyl ring, in particular, influences its reactivity and interaction with molecular targets, setting it apart from similar compounds.
Eigenschaften
| 401467-46-7 | |
Molekularformel |
C18H26ClN |
Molekulargewicht |
291.9 g/mol |
IUPAC-Name |
2-butyl-3-(4-methylphenyl)-1-azabicyclo[2.2.2]oct-2-ene;hydrochloride |
InChI |
InChI=1S/C18H25N.ClH/c1-3-4-5-17-18(15-8-6-14(2)7-9-15)16-10-12-19(17)13-11-16;/h6-9,16H,3-5,10-13H2,1-2H3;1H |
InChI-Schlüssel |
WCOGAMFOYILSHM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=C(C2CCN1CC2)C3=CC=C(C=C3)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



